![molecular formula C12H12N2O B13952699 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13952699.png)
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a pyrrolo and isoxazole ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cycloaddition of nitro compounds with aldehydes or activated ketones. One common method includes the reaction of primary nitro compounds with aldehydes in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives .
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often employs metal-catalyzed cycloaddition reactions. For example, AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes can lead to substituted isoxazoles under moderate reaction conditions . This method is advantageous due to its high yield and functional group compatibility.
Analyse Des Réactions Chimiques
Types of Reactions
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include primary nitro compounds, aldehydes, and activated ketones. Reaction conditions often involve the use of catalysts such as AuCl3 or CuCl, and the reactions are typically carried out under moderate temperatures .
Major Products Formed
The major products formed from these reactions are various substituted isoxazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Applications De Recherche Scientifique
3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(o-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other isoxazole derivatives such as:
- 3,5-Disubstituted isoxazoles
- Isoxazole-4-carbaldehydes
- Isoxazoline-N-oxides
Uniqueness
What sets this compound apart is its unique combination of the pyrrolo and isoxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C12H12N2O |
|---|---|
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
3-(2-methylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-4-2-3-5-9(8)11-10-6-7-13-12(10)15-14-11/h2-5,13H,6-7H2,1H3 |
Clé InChI |
NHXZBETZEBICRP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


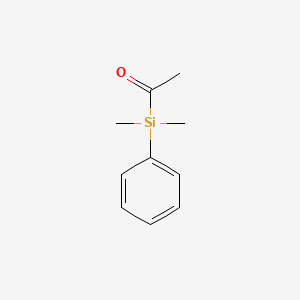


![6-Methylamino-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13952650.png)
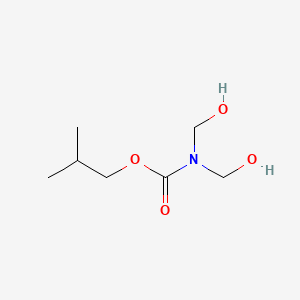
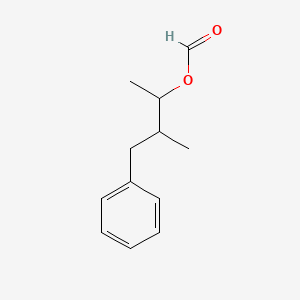

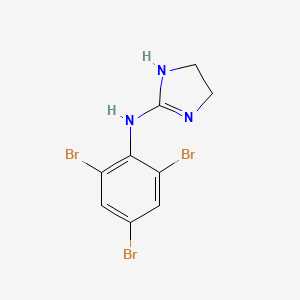


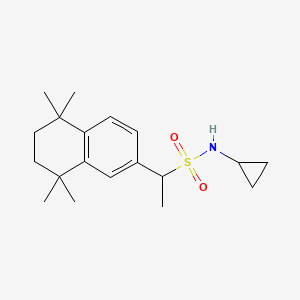

![2-Amino-1-(2-(mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13952693.png)
![2-[5-Amino-1-(2,4-dichloro-phenyl)-1h-[1,2,3]triazol-4-yl]-4-chloro-phenol](/img/structure/B13952697.png)
